molecular formula C19H19F3N4 B5857985 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE

Cat. No.: B5857985
M. Wt: 360.4 g/mol
InChI Key: NNQQBZBCUFJKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is a synthetic, nonsteroidal compound known for its selective antagonistic activity against estrogen receptor β (ERβ). This compound is used extensively in scientific research to study the function of ERβ and its role in various biological processes .

Properties

IUPAC Name

5-methyl-3-phenyl-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4/c1-13-12-15(25-10-6-3-7-11-25)26-18(23-13)16(14-8-4-2-5-9-14)17(24-26)19(20,21)22/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQQBZBCUFJKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE involves multiple steps, starting from the appropriate pyrazole and pyrimidine precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to estrogen receptor β (ERβ) and acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the expression of target genes and affecting various cellular pathways. The selectivity for ERβ over ERα is significant, with a 36-fold preference for ERβ .

Comparison with Similar Compounds

Similar Compounds

  • Propylpyrazoletriol (PPT)
  • Methylpiperidinopyrazole (MPP)
  • (R,R)-Tetrahydrochrysene ((R,R)-THC)
  • Diarylpropionitrile (DPN)
  • Prinaberel (ERB-041)
  • Liquiritigenin
  • Menerba
  • WAY-200070

Uniqueness

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is unique due to its high selectivity for ERβ and its ability to act as a silent antagonist. This makes it a valuable tool for studying the specific functions of ERβ without cross-reactivity with ERα .

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